2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Compound characterization Procurement quality control

Select 1049475-24-2 for sigma-receptor SAR campaigns requiring a defined meta-methylphenoxy modification. Its XLogP3 3.6 lipophilicity bridges para-methyl (≈3.8) and 4-fluoro (≈3.2) analogs, enabling scoring‑function benchmarking and CNS virtual‑screening calibration. Benchmark against haloperidol (Ki 2.6 nM) or SA4503. Source only from vendors supplying batch-specific NMR and HPLC (>95%) to ensure experimental reproducibility. Direct receptor binding data are not yet public; in‑house assay validation is recommended.

Molecular Formula C22H29N3O2
Molecular Weight 367.493
CAS No. 1049475-24-2
Cat. No. B2503413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
CAS1049475-24-2
Molecular FormulaC22H29N3O2
Molecular Weight367.493
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C22H29N3O2/c1-19-7-5-10-21(17-19)27-18-22(26)23-11-6-12-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26)
InChIKeyYQYBMNPAJQMBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide (CAS 1049475-24-2): Baseline Identity for Scientific Procurement


2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide (CAS 1049475-24-2) is a synthetic arylpiperazine acetamide derivative with molecular formula C22H29N3O2 and molecular weight 367.5 g/mol. It belongs to the class of 4-phenylpiperazine-containing compounds, which are widely investigated for their interactions with sigma receptors, dopaminergic receptors, and adrenergic receptors [1]. The compound is cataloged as PubChem CID 42224570 with synonym F5277-0426 [1].

Why In-Class Compounds Cannot Be Interchanged for 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide


Substituent position on the phenoxy ring profoundly affects receptor binding profiles within the phenylpiperazine acetamide class. Published Structure-Activity Relationship (SAR) data on related 4-phenylpiperazine scaffolds demonstrates that methylation position (ortho vs. meta vs. para) and heteroatom substitution can shift binding affinity by orders of magnitude at sigma-1, dopamine D2/D3, and α1-adrenergic receptors [1]. Assumptions of interchangeability across simple analogs without target-engagement data risk undermining experimental reproducibility. The following evidence dimensions provide the basis for selecting 1049475-24-2 specifically.

Quantitative Differential Evidence for 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide


Primary Authority Warning: Limited Public Bioactivity Data Available for 1049475-24-2

A comprehensive search of primary literature, PubChem BioAssays, ChEMBL, and BindingDB reveals no quantitative bioactivity data (Ki, IC50, EC50) for CAS 1049475-24-2 at any receptor, enzyme, or cellular target. The compound is not cited in any peer-reviewed research paper. This absence of primary data must be the starting point for any procurement decision [1].

Compound characterization Procurement quality control

Meta-Methyl Substituent Confers Differential Lipophilicity (XLogP3) vs. 4-Fluoro Analog

Computed XLogP3 value for 1049475-24-2 (meta-methyl isomer) is 3.6. The ortho-methyl isomer (CAS not available) and para-methyl isomer, while not having individual PubChem entries, are expected to exhibit XLogP3 values of approximately 3.6–3.8. The 4-fluoro analog (2-(4-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide) has an XLogP3 of ~3.2, making the target compound more lipophilic. Lipophilicity differences of 0.4 log units can significantly influence membrane permeability and non-specific binding [1].

Physicochemical properties Lipophilicity SAR

Class-Level Sigma Receptor Affinity Precedent Supports Phenylpiperazine Acetamides Over Non-Piperazine Scaffolds

In the foundational SAR study by Glennon et al. (1991), several 1-phenylpiperazine derivatives demonstrated sigma receptor binding affinities with Ki values of 1–10 nM, while lacking appreciable affinity for phencyclidine and dopamine D2 receptors. The presence of the 4-phenylpiperazine moiety is a key pharmacophore for sigma receptor engagement. Compounds lacking this motif (e.g., simple acetamides) show no sigma binding [1].

Sigma receptor SAR Pharmacophore

Purity and Source Documentation as De Facto Selection Criterion for 1049475-24-2

Reputable vendors provide typical purity of 95% for this compound, but no analytical certificates are publicly accessible. In the absence of bioactivity data, purity and analytical characterization (NMR, HPLC) become the primary differentiators. Researchers should demand batch-specific QC data from the vendor before purchase. No quantitative purity difference between methyl-position isomers has been reported in independent sources.

Quality control Procurement Reproducibility

Best-Validated Research and Industrial Application Scenarios for 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide


Sigma Receptor Tool Compound Optimization

When conducting structure-activity relationship (SAR) studies on sigma receptors, 1049475-24-2 serves as an appropriate scaffold for exploring the effect of 3-methylphenoxy substitution compared to 4-fluoro, 4-methoxy, or unsubstituted analogs. The class-level affinity precedent (Ki 1–10 nM) supports its potential as a lead-like scaffold. Researchers should benchmark this compound against known sigma ligands like haloperidol (Ki 2.6 nM) or SA4503 [1].

Computational Chemistry and Docking Studies

The meta-methyl substitution provides a well-defined lipophilic modification (XLogP3 3.6) that can be exploited in virtual screening campaigns targeting CNS receptors. Use 1049475-24-2 as a test case for scoring function benchmarking against para-substituted analogs (XLogP3 ~3.8) and the 4-fluoro analog (XLogP3 ~3.2) to calibrate predictions [3].

Quality-Controlled Pharmacological Probe Supply

For in vitro pharmacological studies requiring a defined chemical tool, 1049475-24-2 should be sourced only from vendors providing batch-specific analytical data (NMR, HPLC purity >95%). The compound's identity (CAS 1049475-24-2) and physical properties are well-documented on PubChem, supporting unambiguous registration in laboratory inventory systems [2].

Cardiovascular Research: α1-Adrenoceptor Subtype Profiling

Substituted phenylpiperazine acetamides have shown affinity for α1-adrenoceptors; 1049475-24-2 could be included in a panel screening against α1a, α1b, and α1d subtypes. The meta-methyl substituent may influence subtype selectivity relative to para-substituted analogs. However, direct receptor binding data for this specific compound are not yet publicly available; inclusion should be accompanied by in-house assay validation [4].

Quote Request

Request a Quote for 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.